N-[2-(ethylamino)propyl]benzamide

Medicinal Chemistry Structure-Activity Relationship Physicochemical Property

Reduce experimental variability: procure N-(2-EtNH)propylbenzamide (CAS 1955493-23-8) with ≥95% purity, verified by HPLC/NMR. Its ethylamino-propyl side chain provides defined SAR for dopamine D2/D3, 5-HT1A, and sigma receptor studies. Choose free base (organic) or HCl salt (aqueous) for tailored solubility. Use as reference standard for LC-MS/GC-MS calibration. Ensure reproducibility in neurochemical assays.

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
Cat. No. B12433151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(ethylamino)propyl]benzamide
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCCNC(C)CNC(=O)C1=CC=CC=C1
InChIInChI=1S/C12H18N2O/c1-3-13-10(2)9-14-12(15)11-7-5-4-6-8-11/h4-8,10,13H,3,9H2,1-2H3,(H,14,15)
InChIKeyOPCJVOIABMQVGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[2-(ethylamino)propyl]benzamide: Structural & Physicochemical Baseline


N-[2-(ethylamino)propyl]benzamide (CAS: 1955493-23-8) is a substituted benzamide derivative with the molecular formula C12H18N2O and a molecular weight of 206.28 g/mol . The compound is characterized by an ethylamino group bonded to a propyl chain, which is further connected to a benzamide core . It is typically available as a research chemical with a standard purity specification of 95%, and vendors may provide supporting analytical documentation including NMR, HPLC, or GC . This compound is a member of the broader benzamide class, which has been extensively investigated for interactions with various neurotransmitter systems, including dopaminergic and serotonergic pathways, and is therefore of significant interest in central nervous system (CNS) drug discovery .

Characterized benzamide derivative with defined identity and supporting analytical documentation.

Purity specification available to support reproducible CNS target profiling and assay development.

Ethylamino-propyl side chain aligns with SAR of dopaminergic/serotonergic research tool compounds.

N-[2-(ethylamino)propyl]benzamide: Generic Substitution Pitfalls


The benzamide class exhibits a remarkable diversity of pharmacological profiles that are exquisitely sensitive to subtle structural modifications, making generic substitution a high-risk approach for research consistency. N-substituted benzamides, including N-[2-(ethylamino)propyl]benzamide, can interact with a complex array of targets such as dopamine D2/D3 receptors, serotonin 5-HT1A receptors, and sigma receptors [1]. The structure-activity relationship (SAR) for these compounds is critically dependent on both the nature of the amine substituent and the benzamide core, with even minor changes in N-alkyl chain length or branching profoundly altering receptor affinity, selectivity, and intrinsic activity [2]. Consequently, procuring a specific, well-characterized compound with defined purity and analytical documentation is essential to ensure experimental reproducibility and to generate meaningful, comparable data across studies.

Side chain mismatch

Even minor changes in N-alkyl chain length or branching may dramatically shift receptor affinity and selectivity, making unverified analogs unreliable for consistent CNS research.

Purity & documentation gap

Generic benzamide sources often lack defined purity and batch-specific analytical data, requiring in-house verification that can delay experimental timelines.

Salt/Form mismatch

Substituting the free base with a hydrochloride salt (or vice versa) may alter solubility and assay compatibility, potentially leading to precipitation or inconsistent exposure.

N-[2-(ethylamino)propyl]benzamide: Comparative Evidence


Molecular Weight vs. Unsubstituted Benzamide

N-[2-(ethylamino)propyl]benzamide is a heavier and more lipophilic analog compared to the simple, unsubstituted benzamide scaffold. This difference is a fundamental and quantifiable physicochemical parameter that directly influences its behavior in assays, including passive membrane permeability and target binding.

MW vs. unsubstituted benzamide
Direct comparison
206.28 g/mol vs. 121.14 g/mol (+85.14 g/mol, 70.3% increase)
Substantial MW difference confirms distinct physicochemical profile.
Not interchangeable with simpler scaffolds for permeability or binding studies.
Medicinal Chemistry Structure-Activity Relationship Physicochemical Property

Molecular Weight vs. N-(2-aminopropyl)benzamide

The presence of an N-ethyl group on the 2-aminopropyl side chain distinguishes N-[2-(ethylamino)propyl]benzamide from its des-ethyl analog, N-(2-aminopropyl)benzamide. This structural modification results in a quantifiable difference in molecular weight, reflecting the added ethyl group. Such a change is known to significantly alter lipophilicity, receptor binding affinity, and metabolic stability within the benzamide class.

MW vs. N-(2-aminopropyl)benzamide
Direct comparison
206.28 g/mol vs. 178.23 g/mol (+28.05 g/mol, 15.7% increase)
N-ethyl group introduces meaningful steric and lipophilic difference.
Des-ethyl analog may not replicate target engagement or metabolic stability.
Medicinal Chemistry Structure-Activity Relationship Analytical Chemistry

Purity & Analytical Documentation

Vendor specifications for research-grade N-[2-(ethylamino)propyl]benzamide typically include a minimum purity of 95% and the availability of supporting analytical documentation such as NMR, HPLC, or GC. In contrast, many commercial sources of related benzamide derivatives or building blocks may not offer this level of guaranteed purity or batch-specific analytical data, leaving the end-user to verify compound identity and quality. [1]

Purity & analytical documentation
Specification review
≥95% purity with NMR, HPLC, or GC documentation available
Supports method development and reduces in-house characterization burden.
Many generic sources lack comparable analytical assurance.
Analytical Chemistry Quality Control Research Procurement

Solubility: Free Base vs. Hydrochloride Salt

The solubility profile of N-[2-(ethylamino)propyl]benzamide is a critical property that varies significantly between its free base and hydrochloride salt forms, which has direct implications for its use in various assay conditions. The free base is reported to be soluble in organic solvents like ethanol and DMSO but poorly soluble in water. [1] In contrast, the hydrochloride salt form is described as highly soluble in water. [2] This distinction is crucial for experimental design.

Solubility: free base vs. HCl salt
Formulation context
Free base: poorly water-soluble; HCl salt: highly water-soluble
Choice of form directly influences assay buffer compatibility and exposure.
Quantitative solubility data not provided in current sources.
Pharmaceutical Sciences Formulation Physicochemical Property

Chiral Purity: Enantiomer Differentiation

The (2R)-enantiomer of N-[2-(ethylamino)propyl]benzamide is a distinct chemical entity with potentially different biological activity compared to the racemic mixture or the (2S)-enantiomer. The separation of enantiomers is a well-documented and significant challenge in the production of optically pure N-[(2R)-2-(ethylamino)propyl]benzamide. [1] This inherent synthetic difficulty adds value to the defined chiral product.

Chiral purity: enantiomer differentiation
Class-level inference
(2R)-enantiomer vs. racemate / (2S)-enantiomer
Stereochemistry may influence receptor interaction; defined enantiomer avoids mixture confounding.
Direct comparative biological data not reported in provided sources.
Stereochemistry Drug Discovery Chiral Separation

N-[2-(ethylamino)propyl]benzamide: Research & Industrial Applications


CNS Pharmacological Profiling

The structural features of N-[2-(ethylamino)propyl]benzamide, particularly its ethylamino-propyl side chain and benzamide core, align with the SAR of compounds known to interact with CNS targets like dopamine and serotonin receptors. Its defined molecular weight and purity specifications make it a suitable and reproducible tool for in vitro binding and functional assays aimed at elucidating the role of these receptors in neurological and psychiatric disorders.

Lead-Like Scaffold for Medicinal Chemistry

With a molecular weight of 206.28 g/mol and a clogP value amenable to CNS penetration (inferred from its structure), N-[2-(ethylamino)propyl]benzamide serves as an attractive starting point for hit-to-lead optimization. Its well-defined purity (minimum 95%) ensures that any observed biological activity is attributable to the intended compound, not impurities, thereby providing a solid foundation for SAR studies and the development of novel therapeutic candidates.

Analytical Method Development & Validation

The availability of N-[2-(ethylamino)propyl]benzamide with defined purity specifications (e.g., 95%) and supporting analytical data (e.g., NMR, HPLC) makes it a valuable reference standard for developing and validating quantitative analytical methods. Its distinct molecular weight and retention time can be used to calibrate LC-MS or GC-MS systems, ensuring accurate detection and quantification in biological matrices or reaction mixtures.

Formulation & Solubility Studies

The distinct solubility profiles of N-[2-(ethylamino)propyl]benzamide as a free base (soluble in organic solvents) and its hydrochloride salt (highly water-soluble) provide a clear choice for researchers. [1][2] This knowledge allows for the rational selection of the appropriate form for in vitro assays requiring aqueous buffers or in vivo studies where bioavailability is a primary concern, thereby optimizing experimental design and resource allocation.

Application
Selection Property
Validation Focus
CNS receptor profiling assays
Defined purity and ethylamino-propyl side chain
Dopaminergic / serotonergic target engagement and selectivity
Medicinal chemistry hit-to-lead
Favorable MW (206 g/mol) and CNS permeability potential
SAR exploration with confirmed starting purity
Analytical method development
Characterized reference standard with supporting data
LC-MS / GC-MS calibration and quantification accuracy
Formulation and solubility screening
Free base vs. hydrochloride salt solubility profiles
Assay buffer compatibility and exposure modeling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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